molecular formula C12H10N4OS2 B8227530 (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate

(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate

Cat. No.: B8227530
M. Wt: 290.4 g/mol
InChI Key: NWAVZGZOENKEJV-UHFFFAOYSA-N
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Description

(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the benzylsulfanyl group and the thiocyanate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The thiocyanate group can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) chloride
  • (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) bromide
  • (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) iodide

Comparison: Compared to its halide analogs, (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications. The thiocyanate group can participate in a wider range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c13-7-19-9-10(14)15-12(16-11(9)17)18-6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAVZGZOENKEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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